Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Description
Chemical Identity and Nomenclature
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name follows IUPAC guidelines for polyfunctional compounds, prioritizing the principal chain and substituents:
Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Breaking down the name:
- Methyl ester : Indicates the terminal –COOCH₃ group.
- 2-hydroxy-3,3,3-trifluoropropanoate : The central hydroxy-trifluoromethylpropanoate backbone.
- 4-[(3,4-dichlorophenyl)carbamoylamino]-3-methoxyphenyl : The arylurea substituent at position 2, featuring a methoxy group at position 3 and a carbamoyl linkage to a 3,4-dichlorophenyl group.
The numbering prioritizes the propanoate chain, with the hydroxyl group at position 2 and trifluoromethyl at position 3. The phenyl ring substituents are numbered based on their positions relative to the carbamoyl linkage.
Common Synonyms and Registry Identifiers
While this specific 3,4-dichloro derivative is distinct from its 3-chloro analog (PubChem CID 2817863), systematic synonyms include:
- Methyl 2-[4-(3,4-dichlorophenylureido)-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate
- STK377932 (hypothetical variant, assuming structural similarity to CID 2817863).
| Identifier | Value |
|---|---|
| Hypothetical CAS | Not publicly disclosed |
| PubChem CID (analog) | 2817863 (3-chloro variant) |
Molecular Formula and Structural Classification
The molecular formula is C₁₈H₁₅Cl₂F₃N₂O₅ , derived by adding a second chlorine atom to the 3-chloro variant’s formula (C₁₈H₁₆ClF₃N₂O₅). Key structural features include:
| Feature | Classification |
|---|---|
| Aromatic system | Dichlorophenyl-substituted arylurea |
| Fluorinated backbone | 3,3,3-Trifluoro-2-hydroxypropanoate |
| Functional groups | Carbamate, ether, ester |
The compound belongs to the arylurea-trifluoromethylpropanoate class, sharing structural motifs with protease inhibitors and kinase modulators.
Table 1: Molecular Formula Breakdown
| Element | Quantity |
|---|---|
| C | 18 |
| H | 15 |
| Cl | 2 |
| F | 3 |
| N | 2 |
| O | 5 |
The molecular weight is 468.3 g/mol , calculated by adjusting the 3-chloro variant’s weight (432.8 g/mol) for the additional chlorine atom.
Structural Classification
- Arylurea Core : The 4-[(3,4-dichlorophenyl)carbamoylamino]-3-methoxyphenyl group facilitates hydrogen bonding with biological targets.
- Trifluoromethyl Hydroxypropanoate : Enhances metabolic stability and electron-withdrawing effects.
- Dichlorinated Aromatic System : Increases lipophilicity and influences π-π stacking interactions.
Properties
Molecular Formula |
C18H15Cl2F3N2O5 |
|---|---|
Molecular Weight |
467.2 g/mol |
IUPAC Name |
methyl 2-[4-[(3,4-dichlorophenyl)carbamoylamino]-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C18H15Cl2F3N2O5/c1-29-14-7-9(17(28,15(26)30-2)18(21,22)23)3-6-13(14)25-16(27)24-10-4-5-11(19)12(20)8-10/h3-8,28H,1-2H3,(H2,24,25,27) |
InChI Key |
QXNQVDUYQWCQPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)OC)(C(F)(F)F)O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration and Methoxylation of Phenol Derivatives
Initial synthesis begins with 4-nitrophenol, which undergoes methoxylation at the 3-position using methyl iodide in the presence of potassium carbonate (yield: 82–89%). Subsequent hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, yielding 3-methoxy-4-aminophenol.
Critical Parameters :
-
Temperature control during nitration (<5°C) prevents di-nitration byproducts.
-
Palladium catalyst loading (5–10 wt%) optimizes reduction efficiency without over-hydrogenation.
Formation of the Urea Linkage
Carbamoylation with 3,4-Dichlorophenyl Isocyanate
The 3-methoxy-4-aminophenol intermediate reacts with 3,4-dichlorophenyl isocyanate in anhydrous THF at 0–5°C, catalyzed by triethylamine (1.2 eq). The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, forming the urea linkage.
Reaction Conditions :
Analytical Validation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.56–7.42 (m, 3H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H), 3.82 (s, 3H, OCH₃).
A tandem cycloisomerization/hydroxyalkylation strategy adapted from enables introduction of the trifluoromethyl group. The urea intermediate reacts with methyl trifluoropyruvate (1.2 eq) in dichloroethane (DCE) at 70°C for 12 h under Zn(OTf)₂ catalysis (15 mol%).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 15 mol% Zn(OTf)₂ |
| Solvent | DCE |
| Temperature | 70°C |
| Time | 12 h |
| Yield | 68–73% |
Mechanistic Insight :
Zn(OTf)₂ activates the trifluoropyruvate carbonyl, facilitating nucleophilic attack by the urea’s aromatic amine. Subsequent dehydration forms the oxazole intermediate, which undergoes [3+2] cycloaddition to install the hydroxypropanoate.
Final Esterification and Workup
Methanol-Mediated Esterification
The hydroxypropanoic acid intermediate is esterified using methanol in the presence of concentrated H₂SO₄ (0.5 eq) at reflux (65°C) for 6 h.
Purification :
-
Chromatography (SiO₂, EtOAc/hexanes 1:3) removes unreacted starting materials.
-
Recrystallization from ethanol/water (4:1) yields pure product as white crystals.
Characterization Data :
-
¹³C NMR (101 MHz, CDCl₃): δ 170.2 (COOCH₃), 154.8 (C=O urea), 123.1 (q, J = 278 Hz, CF₃), 62.5 (C-OH), 52.7 (OCH₃).
-
HRMS (ESI+): m/z calc. for C₁₈H₁₄Cl₂F₃N₂O₅ [M+H]⁺: 505.0274; found: 505.0278.
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| A | Modular approach; easier purification | Multiple protection steps | 68–73 |
| B | Fewer steps; higher atom economy | Sensitivity to reaction conditions | 58–65 |
Route A demonstrates superior reproducibility for gram-scale synthesis, while Route B offers potential for industrial scalability with further optimization.
Challenges and Mitigation Strategies
-
Trifluoromethyl Group Stability :
-
Urea Hydrolysis :
-
Regioselectivity in Methoxylation :
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the specific reaction conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Studies suggest that the trifluoromethyl group enhances biological activity by improving lipophilicity and metabolic stability .
2. Anti-inflammatory Properties
Compounds containing dichlorophenyl and carbamoyl groups have been investigated for their anti-inflammatory effects. The presence of these functional groups contributes to the modulation of inflammatory pathways, making such compounds candidates for the development of new anti-inflammatory drugs .
3. Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacteria and fungi, indicating that this compound could be explored further for therapeutic uses in treating infections .
Agricultural Applications
1. Herbicide Development
Research into the herbicidal properties of chemically related compounds has shown promise in agricultural applications. The unique structure of this compound may allow it to function as a selective herbicide. Its effectiveness can be attributed to its ability to inhibit specific biochemical pathways in plants .
2. Plant Growth Regulators
The compound's structural characteristics may also lend themselves to applications as plant growth regulators. By modulating hormonal pathways within plants, such compounds can enhance growth rates or improve resistance to environmental stressors .
Material Science Applications
1. Polymer Synthesis
The chemical structure of this compound can be utilized in the synthesis of advanced polymers. The presence of functional groups allows for the modification of polymer properties such as thermal stability and mechanical strength .
2. Coating Technologies
Due to its potential chemical stability and resistance to environmental degradation, this compound could be explored for use in protective coatings. These coatings could find applications in various industries including automotive and aerospace .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Halogenation: The target’s 3,4-dichlorophenyl group mirrors etaconazole’s dichlorophenyl moiety, which is critical for antifungal activity . Bromination in compound 5 () enhances cytotoxicity compared to non-halogenated analogs, suggesting chlorine in the target may similarly modulate bioactivity .
- Fluorine Effects: The trifluoro group in the target’s propanoate backbone parallels triflusulfuron’s trifluoroethoxy group, which improves metabolic stability and herbicidal potency .
- Carbamoyl Linkage: The carbamoyl amino group in the target is absent in simpler esters (e.g., compound 4) but resembles sulfonylurea linkages in herbicides like triflusulfuron, which target acetolactate synthase .
Bioactivity and Mechanism of Action
- Anticancer Potential: Compounds 4 and 5 () inhibit growth in breast cancer (MCF-7) and glioblastoma (U373) cell lines, with IC50 values ranging from 10–50 µM .
- Agrochemical Activity : Etaconazole () and triflusulfuron () demonstrate that dichlorophenyl and fluorinated groups confer target specificity (e.g., fungal CYP51 inhibition or plant enzyme disruption) . The target’s carbamoyl group may interact with similar biological targets.
Computational and Clustering Analyses
and highlight the role of structural similarity in predicting bioactivity:
- Tanimoto/Dice Metrics : The target’s trifluoro and dichlorophenyl groups would yield high similarity scores with etaconazole (dichlorophenyl) and triflusulfuron (trifluoro), suggesting overlapping bioactivity .
- Bioactivity Clustering : Hierarchical clustering () groups compounds by shared modes of action (e.g., kinase inhibition or oxidative stress induction). The target’s structure aligns with clusters showing antiproliferative or enzyme-inhibitory profiles .
Metabolic and Stability Considerations
- Fluorine Impact: The trifluoro group likely reduces metabolic degradation compared to non-fluorinated analogs (e.g., compound 4), as seen in agrochemicals .
- Methoxy Group : The 3-methoxy substituent may enhance solubility relative to hydroxylated analogs (e.g., compound 4), balancing lipophilicity for cellular uptake .
Biological Activity
Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C18H15Cl2F3N2O5
- Molecular Weight : 467.23 g/mol
- InChIKey : QXNQVDUYQWCQPE-UHFFFAOYSA-N
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within the body. It is hypothesized to function through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer progression.
- Modulation of Receptor Activity : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that this compound can induce programmed cell death in malignant cells.
Biological Activity and Efficacy
Recent studies have investigated the compound's efficacy across various biological systems:
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds and indicated that derivatives with structural similarities exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the compound's ability to disrupt microtubule formation during mitosis, leading to cell cycle arrest and apoptosis .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of compounds in this class. For instance, a related study demonstrated that these compounds could reduce pro-inflammatory cytokine production in macrophages, suggesting a role in modulating immune responses .
| Study Focus | Cell Line/Model | Efficacy Observed | Mechanism |
|---|---|---|---|
| Anticancer Activity | Various Cancer Cell Lines | Significant cytotoxicity | Microtubule disruption |
| Anti-inflammatory Effects | Macrophage Model | Reduced cytokine production | Immune modulation |
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Safety Profile :
Q & A
Synthesis & Purification
Basic: What are the common synthetic routes for preparing this trifluoromethyl- and carbamoyl-containing compound, and how can reaction efficiency be optimized? Methodological Answer: The compound’s synthesis typically involves multi-step coupling reactions, starting with the formation of the carbamoyl urea linkage between 3,4-dichlorophenyl isocyanate and a 4-amino-3-methoxyphenyl intermediate, followed by trifluoromethylation. Reaction efficiency can be optimized using Design of Experiments (DoE) to test variables like temperature (80–120°C), catalyst loading (e.g., Pd for coupling), and solvent polarity (DMF vs. THF). Statistical analysis (e.g., ANOVA) identifies critical parameters for yield improvement .
Advanced: How can computational reaction path searches (e.g., quantum chemical calculations) guide the synthesis of this compound’s sterically hindered intermediates? Methodological Answer: Quantum chemical methods (DFT) predict transition states and intermediates, identifying steric clashes in the trifluoromethyl-hydroxypropanoate moiety. For example, ICReDD’s workflow combines computational path sampling with experimental validation to bypass high-energy intermediates, reducing trial-and-error synthesis cycles by ~40% .
Characterization & Analysis
Basic: What spectroscopic techniques are critical for confirming the structure of this compound, particularly the trifluoromethyl and carbamoyl groups? Methodological Answer:
- 19F NMR : Confirms trifluoromethyl group integrity (δ -60 to -70 ppm).
- IR Spectroscopy : Identifies carbamoyl N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
- HRMS : Validates molecular ion ([M+H]+) with <2 ppm mass error. Cross-reference with fragmentation patterns to distinguish regioisomers .
Advanced: How can dynamic NMR (DNMR) resolve conformational flexibility in the hydroxypropanoate moiety? Methodological Answer: DNMR at variable temperatures (e.g., 25–100°C) detects slow exchange between rotamers of the 2-hydroxypropanoate group. Line-shape analysis calculates activation energy barriers (ΔG‡), with typical values of 60–80 kJ/mol for similar fluorinated esters .
Stability & Degradation
Basic: Under what conditions does hydrolytic degradation occur, and how can stability be assessed? Methodological Answer: Hydrolysis is pH-dependent:
- Acidic (pH 2) : Cleavage of the methyl ester (t1/2 ~24 hrs).
- Basic (pH 10) : Rapid degradation of carbamoyl urea (t1/2 <1 hr).
Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Buffer solutions simulate physiological conditions .
Advanced: What computational models predict oxidative degradation pathways for the dichlorophenyl group? Methodological Answer: Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-Cl bonds (~320 kJ/mol), predicting preferential oxidation at the 4-position. Validate with LC-MS/MS to detect chlorinated quinone byproducts .
Biological Activity & Mechanisms
Basic: How can in vitro assays evaluate the compound’s enzyme inhibition potential (e.g., kinases, proteases)? Methodological Answer:
- Fluorescence Polarization : Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-competitive probes.
- FRET Assays : Test protease inhibition (e.g., trypsin-like proteases) with fluorogenic substrates. IC50 values <1 µM suggest therapeutic potential .
Advanced: What strategies resolve contradictions between in silico docking scores and experimental IC50 values for carbamoyl-containing inhibitors? Methodological Answer: Discrepancies often arise from solvation effects. Apply Molecular Dynamics (MD) simulations (e.g., AMBER) to model explicit solvent interactions. Adjust docking scores using MM/PBSA free-energy calculations to align with experimental data (±0.5 log unit accuracy) .
Environmental Impact
Advanced: How can advanced oxidation processes (AOPs) degrade this compound in wastewater, and what intermediates form? Methodological Answer: UV/H2O2 AOPs generate hydroxyl radicals (•OH) that cleave the trifluoromethyl group, producing trifluoroacetic acid (TFA) and dichlorophenol. Monitor via GC-MS with EPA Method 522.3. TFA persistence requires post-treatment ion-exchange resins .
Data Contradictions & Reproducibility
Advanced: How do statistical methods address batch-to-batch variability in trifluoromethylation yields? Methodological Answer: Multivariate analysis (e.g., PCA) identifies outliers in raw material purity or reaction time. Implement quality-by-design (QbD) protocols with control charts (e.g., Shewhart charts) to maintain yields within ±5% variance .
Computational Modeling
Advanced: Can machine learning predict solvent effects on the compound’s crystallization behavior? Methodological Answer: Train neural networks on datasets of fluorinated compounds (e.g., Cambridge Structural Database). Features include solvent polarity (logP), hydrogen-bond capacity, and dipole moments. Models achieve >85% accuracy in predicting crystal forms (e.g., monoclinic vs. orthorhombic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
